Methyl acetylacetate-13C4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H8O3 |

|---|---|

分子量 |

120.09 g/mol |

IUPAC名 |

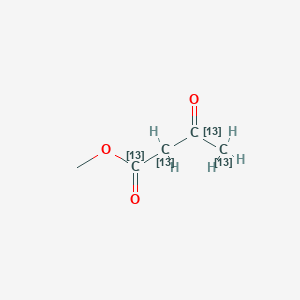

methyl 3-oxo(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1+1,3+1,4+1,5+1 |

InChIキー |

WRQNANDWMGAFTP-NDYLVSJFSA-N |

異性体SMILES |

CO[13C](=O)[13CH2][13C](=O)[13CH3] |

正規SMILES |

CC(=O)CC(=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Acetylacetate-13C4: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl acetylacetate-13C4, a stable isotope-labeled compound crucial for a range of biochemical and metabolic studies. This document details its core characteristics, outlines its primary applications as a metabolic tracer and internal standard, and provides detailed experimental protocols for its use in quantitative analysis.

Core Chemical and Physical Properties

This compound, also known as Acetoacetate (B1235776) methyl ester-13C4 or Methyl 3-oxobutanoate-13C4, is an isotopically labeled version of methyl acetoacetate where the four carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling makes it an invaluable tool for tracing metabolic pathways and for use as an internal standard in mass spectrometry and NMR spectroscopy. Its physical properties are largely comparable to its unlabeled counterpart.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₄C₁H₈O₃ | [1][2] |

| Molecular Weight | 120.09 g/mol | [1][2][3][4][5] |

| CAS Number | 107694-17-7 | [1][2][3][6] |

| Appearance | Colorless liquid | [7][8] |

| Melting Point | -80 °C (unlabeled) | [9] |

| Boiling Point | 169 - 170 °C (unlabeled) | [9][10] |

| Density | 1.076 g/cm³ at 25 °C (unlabeled) | [9] |

| Solubility | Soluble in water | [7][10] |

| Storage | Store at room temperature, away from light and moisture. | [4][5][10] |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer and an internal standard in sophisticated analytical techniques.

-

Metabolic Flux Analysis (MFA): As a stable isotope-labeled metabolite, it is used to trace the flow of carbon atoms through metabolic pathways, particularly in studies of ketone body metabolism. This allows researchers to quantify the rates of metabolic reactions within a living system.[6]

-

Quantitative Analysis: It serves as an ideal internal standard for the accurate quantification of unlabeled methyl acetoacetate and other ketone bodies in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Its known concentration and distinct mass allow for precise correction of experimental variations.

-

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies, the 13C labeling provides a distinct signal that can be used to follow the metabolic fate of the molecule and to quantify its concentration and that of its downstream metabolites.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of [U-13C4]Acetoacetate Internal Standard

This protocol describes the synthesis of a uniformly labeled acetoacetate standard from its ethyl ester, a common precursor for generating the free acid form used in metabolic studies.

Materials:

-

Ethyl-[U-13C4]acetoacetate

-

1M Sodium Hydroxide (NaOH)

-

50% Hydrochloric Acid (HCl)

Procedure:

-

Mix 1 mL of Ethyl-[U-13C4]acetoacetate with 8 mL of 1M NaOH in a suitable reaction vessel.

-

Stir the mixture at 60°C for 30 minutes to facilitate the base-catalyzed hydrolysis of the ethyl ester.

-

After 30 minutes, neutralize the reaction mixture to a pH of 7-8 using 50% HCl.

-

The resulting [U-13C4]Acetoacetate solution can be aliquoted and stored at -80°C until use.[1]

Quantification of Ketone Bodies in Biological Samples using UPLC-MS/MS

This protocol outlines the use of the synthesized [U-13C4]Acetoacetate as an internal standard for the quantification of total ketone bodies in biological matrices like serum or tissue homogenates.

Sample Preparation:

-

To 25 µL of a biological sample (e.g., serum), add a known concentration of the synthesized [U-13C4]Acetoacetate internal standard. A final concentration of 50 µM is recommended.[1]

-

For external quantification of the internal standard stock, the [U-13C4]Acetoacetate can be reduced to [3-D1,U-13C4]β-hydroxybutyrate using sodium borodeuteride (NaBD4) for analysis against a labeled β-hydroxybutyrate standard.[1]

-

Precipitate proteins from the sample by adding a cold solution of methanol (B129727) and acetonitrile (B52724) (1:1 v/v).

-

Vortex the mixture and centrifuge at a high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

UPLC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) system for the separation of ketone bodies. A rapid gradient elution of 7 minutes is typically sufficient.[1][9]

-

Mass Spectrometry: Couple the UHPLC system to a tandem mass spectrometer (MS/MS) operating in a parallel reaction monitoring (PRM) mode for high specificity and selectivity.[9]

-

Quantification: The concentration of endogenous ketone bodies is determined by comparing the peak area of the unlabeled analytes to the peak area of the [U-13C4]Acetoacetate internal standard.[1]

Visualizing Workflows and Pathways

Logical Workflow for Ketone Body Quantification

The following diagram illustrates the general workflow for quantifying ketone bodies in biological samples using a stable isotope-labeled internal standard like this compound.

References

- 1. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 7. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Journey of a Ketone Body Analogue: A Technical Guide to Methyl Acetylacetate-13C4 Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental methodologies, and applications of methyl acetylacetate-13C4, a stable isotope-labeled compound pivotal for tracing the metabolic fate of ketone bodies and their contribution to central carbon metabolism. This document provides a comprehensive resource for researchers in metabolic studies, drug discovery, and related fields, offering detailed protocols, data presentation standards, and visual aids to facilitate the design and execution of isotopic labeling experiments.

Core Principles of this compound Isotopic Labeling

This compound is an isotopically labeled form of methyl acetoacetate (B1235776), where four carbon atoms in the molecule are replaced with the stable isotope carbon-13 (¹³C). This labeling allows for the precise tracking of the molecule and its metabolic derivatives through various biochemical pathways without the use of radioactive tracers.

The fundamental principle behind its use lies in its structural similarity to acetoacetate, a primary ketone body. Ketone bodies, including acetoacetate and β-hydroxybutyrate, serve as crucial alternative energy sources to glucose, particularly in extrahepatic tissues like the brain, heart, and skeletal muscle, during periods of fasting or in pathological states such as diabetes.[1][2][3][4][5] By introducing this compound into a biological system, researchers can monitor its uptake, hydrolysis to ¹³C-labeled acetoacetate, and subsequent metabolism.

The ¹³C atoms act as a "tag" that can be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This enables the elucidation of metabolic fluxes, the relative activities of different pathways, and the contribution of ketone bodies to various metabolite pools.

Key applications of this compound include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions in central carbon metabolism.[6][8][9][10][11]

-

Tracer Metabolomics: Identifying and quantifying downstream metabolites derived from the labeled precursor.

-

Pathway Elucidation: Discovering and validating metabolic pathways involving ketone body utilization.

-

Drug Discovery and Development: Assessing the impact of therapeutic agents on ketone body metabolism and cellular bioenergetics.

Synthesis of this compound

The synthesis of this compound involves the incorporation of four ¹³C atoms into the methyl acetoacetate structure. While specific proprietary methods may vary, a general synthetic approach can be inferred from established organic chemistry principles for esterification and the use of ¹³C-labeled precursors.

One plausible synthetic route involves the reaction of a ¹³C-labeled diketene (B1670635) with methanol (B129727) or the esterification of ¹³C-labeled acetoacetic acid.[12][13][14] For instance, starting with ¹³C-labeled acetone (B3395972) and dimethyl carbonate, a condensation reaction can yield methyl acetoacetate with ¹³C atoms at the desired positions. The precise positioning of the ¹³C labels is critical for tracing specific carbon transitions in metabolic pathways.

Experimental Protocols

The following sections provide detailed methodologies for conducting tracer experiments with this compound in a cell culture setting, followed by sample preparation and analysis using LC-MS/MS and NMR spectroscopy. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental objectives.

Cell Culture and ¹³C Labeling Protocol

This protocol outlines the steps for labeling cultured cells with this compound to trace its metabolic fate.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Culture plates or flasks

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed cells at a density that ensures they are in the mid-exponential growth phase at the time of the experiment.

-

Medium Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free base medium with dialyzed FBS, necessary amino acids, and the desired concentration of this compound. The final concentration of the tracer will need to be optimized but typically ranges from 1-10 mM. A parallel control culture with unlabeled methyl acetoacetate should be run.

-

Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into downstream metabolites.

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

-

Immediately add a pre-chilled (-80°C) extraction solvent, typically 80% methanol in water.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.[15][16]

-

LC-MS/MS Analysis of ¹³C-Labeled Metabolites

This protocol describes the analysis of ¹³C enrichment in metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents:

-

LC-MS/MS system (e.g., QTRAP or high-resolution Orbitrap)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) column

-

Mobile phases (e.g., acetonitrile, water with appropriate modifiers like formic acid or ammonium (B1175870) acetate)

-

Metabolite standards (labeled and unlabeled)

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent compatible with the LC method.

-

Chromatographic Separation: Inject the reconstituted sample onto the LC system. The choice of column and gradient will depend on the target metabolites. A HILIC column is often used for the separation of polar metabolites.

-

Mass Spectrometry Detection: Operate the mass spectrometer in either positive or negative ionization mode, depending on the analytes. Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument or full scan mode on a high-resolution instrument to detect all isotopologues.

-

Data Analysis:

NMR Spectroscopy Analysis of ¹³C Isotopomers

NMR spectroscopy provides detailed information on the positional distribution of ¹³C atoms within a molecule.

Instrumentation and Reagents:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

-

NMR tubes

-

D₂O for locking

-

pH meter

Procedure:

-

Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a D₂O-based buffer. Adjust the pH as necessary.

-

NMR Data Acquisition: Acquire one-dimensional (1D) ¹³C and ¹H NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC or HMBC.

-

Data Analysis:

-

Assign resonances to specific metabolites using spectral databases and by spiking with standards.

-

Analyze the splitting patterns in the ¹³C spectra (due to ¹³C-¹³C J-coupling) to determine the positional enrichment of ¹³C within the molecules. This provides detailed insights into the specific carbon transitions that have occurred.

-

Data Presentation and Interpretation

Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Tabular Summary of Quantitative Data

The following tables provide templates for summarizing key quantitative data from a hypothetical this compound tracing experiment. The values presented are for illustrative purposes and should be replaced with experimental data.

Table 1: Fractional ¹³C Enrichment in Key Metabolites

| Metabolite | Time Point 1 (e.g., 1h) | Time Point 2 (e.g., 4h) | Time Point 3 (e.g., 8h) |

| Acetoacetate | 0.85 ± 0.05 | 0.92 ± 0.03 | 0.95 ± 0.02 |

| β-Hydroxybutyrate | 0.75 ± 0.06 | 0.88 ± 0.04 | 0.91 ± 0.03 |

| Acetyl-CoA | 0.45 ± 0.04 | 0.65 ± 0.05 | 0.78 ± 0.04 |

| Citrate | 0.25 ± 0.03 | 0.45 ± 0.04 | 0.60 ± 0.05 |

| Glutamate | 0.15 ± 0.02 | 0.30 ± 0.03 | 0.45 ± 0.04 |

| Palmitate (C16:0) | 0.10 ± 0.02 | 0.25 ± 0.03 | 0.40 ± 0.04 |

Data are presented as mean fractional enrichment ± standard deviation from triplicate experiments.

Table 2: Isotopologue Distribution of Citrate

| Isotopologue | Abundance at 8h (%) |

| M+0 | 40% |

| M+1 | 5% |

| M+2 | 35% |

| M+3 | 5% |

| M+4 | 15% |

| M+5 | 0% |

| M+6 | 0% |

This data reveals the number of ¹³C atoms incorporated into citrate, providing insights into the pathways of its synthesis.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Ketone Body Metabolism Pathway

This diagram illustrates the metabolic fate of this compound after cellular uptake and its entry into central carbon metabolism.

Caption: Metabolic fate of this compound.

Experimental Workflow

This diagram outlines the logical flow of a typical isotopic labeling experiment using this compound.

Caption: Experimental Workflow for 13C Tracer Analysis.

Conclusion

This compound is a powerful and versatile tool for investigating ketone body metabolism and its interplay with central carbon pathways. By employing the principles and protocols outlined in this guide, researchers can gain valuable insights into cellular bioenergetics, metabolic reprogramming in disease, and the mechanism of action of novel therapeutics. The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides a robust platform for quantitative and mechanistic studies in the life sciences. Careful experimental design, rigorous data analysis, and clear visualization of results are paramount to unlocking the full potential of this isotopic tracer.

References

- 1. researchgate.net [researchgate.net]

- 2. Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Metabolic Flux Analysis of acetate conversion to lipids by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 11. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 12. Method for preparing methyl acetoacetate by using novel composite catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103450017B - Preparation method of methyl acetoacetate - Google Patents [patents.google.com]

- 14. CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. osti.gov [osti.gov]

- 17. escholarship.org [escholarship.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 13C Labeled Methyl Acetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Carbon-13 (13C) has become an indispensable tool in modern scientific research, enabling detailed investigation of metabolic pathways, protein structure and function, and drug metabolism.[1] Among the various 13C labeled compounds, methyl acetoacetate (B1235776) and its derivatives have emerged as versatile probes in nuclear magnetic resonance (NMR) spectroscopy and in vivo metabolic imaging. This technical guide provides a comprehensive overview of the core applications of 13C labeled methyl acetoacetate, focusing on its use in selective protein labeling for NMR studies and in real-time metabolic imaging using hyperpolarization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 13C isotopic labeling in their work.

Core Applications

The primary applications of 13C labeled methyl acetoacetate and its precursors can be broadly categorized into two key areas:

-

Selective Isotope Labeling for NMR Spectroscopy: 13C-labeled precursors derived from methyl acetoacetate are instrumental in the selective labeling of methyl groups in specific amino acids, such as valine and leucine (B10760876). This technique is crucial for reducing spectral complexity and enabling the study of large proteins and protein complexes by solution NMR.

-

Metabolic Research and In Vivo Imaging: Hyperpolarized 13C-acetoacetate allows for the real-time, non-invasive monitoring of mitochondrial redox state and dysfunction. This is achieved by tracking its metabolic conversion to β-hydroxybutyrate, providing valuable insights into cellular metabolism in both healthy and diseased states.[2][3]

Quantitative Data Summary

The efficiency of 13C labeling is a critical parameter in its application. The following table summarizes quantitative data from studies utilizing 13C labeled precursors for protein labeling.

| Protein | 13C Labeled Precursor | Labeling Efficiency | Protein Yield | Reference |

| Ubiquitin | 3-13C-pyruvate (for valine) | >70% | 1.6 mg | [4] |

| Ubiquitin | 3-13C-pyruvate (for alanine) | >85% | 1.35 mg | [4] |

| Ubiquitin | 2-13C-methyl-acetolactate | 70% | 0.7 mg | [4] |

| PpiB | 2-13C-methyl-acetolactate | ~90% | 1.32 mg | [4][5] |

Experimental Protocols

Synthesis of 13C Labeled Methyl Acetoacetate

Principle: The synthesis involves the hydrolysis of 13C labeled ethyl acetoacetate to its sodium salt, followed by acidification and esterification with methanol (B129727) to yield 13C labeled methyl acetoacetate.

Materials:

-

[x,y-13C]-Ethyl acetoacetate

-

Sodium hydroxide (B78521) (NaOH)

-

Dry gaseous hydrogen chloride (HCl)

-

Methanol (MeOH)

-

Anhydrous calcium chloride

-

Ether

Procedure:

-

Formation of the Sodium Salt:

-

In a flask equipped with a reflux condenser, combine 13C labeled ethyl acetoacetate, sodium hydroxide, and dry ethanol.

-

Protect the system from moisture using a calcium chloride drying tube.

-

Heat the mixture to reflux for 1 hour.

-

After reflux, remove the ethanol by distillation under reduced pressure.

-

-

Formation of Methyl Acetoacetate:

-

Dilute the resulting sodium salt with methanol.

-

Cool the solution in an ice-water bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. Monitor the pH to ensure complete neutralization.

-

The reaction will produce sodium chloride as a precipitate.

-

Filter the mixture to remove the sodium chloride.

-

Distill the filtrate to remove excess methanol.

-

The remaining liquid is crude 13C labeled methyl acetoacetate, which can be further purified by vacuum distillation.

-

Selective Protein Labeling using 13C-methyl-acetolactate in a Cell-Free System

This protocol describes the use of 2-13C-methyl-acetolactate for the selective labeling of valine and leucine methyl groups in a cell-free protein synthesis (CFPS) system.[6][7]

Principle: The eCell CFPS system utilizes the metabolic machinery of E. coli to synthesize proteins in vitro. By providing a 13C labeled precursor and omitting the corresponding amino acids from the reaction mixture, the system is forced to synthesize these amino acids using the labeled precursor, resulting in selectively labeled proteins.

Materials:

-

eCell CFPS kit (containing E. coli cell extract, buffers, and amino acid mixtures)

-

Plasmid DNA encoding the protein of interest (e.g., ubiquitin, PpiB)

-

2-13C-methyl-4-2H3-acetolactate

-

Penoxsulam (B166495) (acetolactate synthase inhibitor)

-

NADP+

-

His-Gravitrap columns for protein purification

Procedure:

-

Prepare the CFPS Reaction Mixture:

-

Prepare the CFPS buffer according to the manufacturer's instructions.

-

Add NADP+ to a final concentration of 0.1 mM.

-

Add 2-13C-methyl-4-2H3-acetolactate to a final concentration of 3.5 mM.[2]

-

To prevent the synthesis of unlabeled valine and leucine from pyruvate, add the acetolactate synthase (ALS) inhibitor penoxsulam to a final concentration of 0.2 mM.[2]

-

Prepare the amino acid mixture, omitting valine and leucine.

-

-

Protein Expression:

-

Combine the CFPS buffer, amino acid mixture, cell extract, and plasmid DNA.

-

Incubate the reaction at the optimal temperature (typically 30-37°C) for several hours.

-

-

Protein Purification:

-

After incubation, purify the expressed His-tagged protein using His-Gravitrap columns according to the manufacturer's protocol.

-

-

Analysis:

-

Confirm protein expression and purity by SDS-PAGE.

-

Determine the labeling efficiency using NMR spectroscopy (e.g., 13C-HSQC).

-

Preparation and In Vivo Application of Hyperpolarized 13C-Acetoacetate

This protocol outlines the general steps for producing hyperpolarized 13C-acetoacetate for in vivo metabolic imaging, adapted from protocols for other hyperpolarized 13C probes.[8][9]

Principle: Dynamic Nuclear Polarization (DNP) is used to dramatically increase the nuclear spin polarization of a 13C labeled molecule. The hyperpolarized sample is then rapidly dissolved and injected for real-time MRI or MRS acquisition of its metabolic conversion.

Materials:

-

[x-13C]-Acetoacetic acid (or a suitable precursor like its ethyl ester)

-

Trityl radical (e.g., OX063)

-

Gadolinium chelate (e.g., ProHance)

-

DNP Polarizer (e.g., SPINlab or HyperSense)

-

Sterile, biocompatible buffer solution (e.g., Tris-HCl, NaOH)

-

MRI scanner equipped for 13C detection

Procedure:

-

Sample Preparation:

-

Prepare a formulation of the 13C-labeled acetoacetate precursor with a stable trityl radical and a gadolinium-based contrast agent.

-

-

Polarization:

-

Place the sample in the DNP polarizer and cool to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).

-

Irradiate the sample with microwaves at a frequency specific to the radical's electron paramagnetic resonance to transfer polarization to the 13C nuclei. This process typically takes 45-90 minutes.[8]

-

-

Dissolution:

-

Once maximum polarization is achieved, rapidly dissolve the frozen, hyperpolarized sample with a heated and pressurized bolus of a sterile, biocompatible buffer. This produces an injectable solution at a physiological pH and temperature.

-

-

Quality Control:

-

Perform automated checks to measure the polarization level, concentration, pH, and temperature of the final solution.

-

-

In Vivo Administration and Imaging:

-

Anesthetize the animal model.

-

Inject the hyperpolarized 13C-acetoacetate solution intravenously.

-

Immediately begin acquiring 13C MR spectra or images to monitor the conversion of acetoacetate to β-hydroxybutyrate in the target organ (e.g., heart).

-

Mandatory Visualizations

Caption: Biosynthetic pathway of Valine and Leucine from Pyruvate.

Caption: General workflow for a 13C Metabolic Flux Analysis experiment.

Conclusion

13C labeled methyl acetoacetate and its derivatives are powerful tools for researchers in the life sciences and drug development. Their application in selective isotopic labeling for NMR provides unprecedented detail in the structural analysis of large proteins, while their use in hyperpolarized MRI opens new avenues for non-invasively studying cellular metabolism in real-time. The experimental protocols and workflows outlined in this guide provide a foundation for implementing these advanced techniques. As the field of stable isotope labeling continues to evolve, the applications of 13C labeled methyl acetoacetate are expected to expand, further enhancing our understanding of complex biological systems.

References

- 1. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - () Schematic flow chart of C-based metabolic flux analysis - figshare - Figshare [figshare.com]

- 6. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl Acetylacetate-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the analysis of methyl acetylacetate-13C4 using mass spectrometry. This isotopically labeled compound serves as a critical internal standard for the accurate quantification of its unlabeled counterpart, methyl acetoacetate (B1235776), in a variety of biological and chemical matrices. Its application is particularly relevant in metabolic flux analysis and pharmacokinetic studies where precise measurement of acetyl-CoA and related metabolites is essential.

Introduction to this compound

This compound is a stable isotope-labeled version of methyl acetoacetate, a methyl ester of acetoacetic acid. The four carbon atoms in the acetylacetate backbone are replaced with the heavier carbon-13 isotope. This isotopic labeling renders the molecule chemically identical to the endogenous compound but with a distinct, higher molecular weight. This property is the cornerstone of its use as an internal standard in mass spectrometry-based quantification.

Chemical Properties:

| Property | Value |

| Chemical Formula | ¹³C₄C₁H₈O₃ |

| Molecular Weight | 120.09 g/mol [1] |

| CAS Number | 107694-17-7[1][2] |

| Appearance | Colorless liquid[3][4] |

| Synonyms | Acetoacetate methyl ester-¹³C₄, Methyl 3-oxobutanoate-¹³C₄[2] |

Principles of Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides high selectivity and sensitivity for the detection and quantification of specific analytes.

In a typical quantitative workflow using this compound, a known amount of the labeled internal standard is spiked into the sample containing the unlabeled analyte. Both compounds are then co-extracted, separated by chromatography, and detected by the mass spectrometer. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. Methyl acetoacetate is amenable to GC-MS analysis. Electron Ionization (EI) is a common ionization technique used in GC-MS, which involves bombarding the analyte molecules with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

Fragmentation Pattern of Methyl Acetoacetate:

The fragmentation of methyl acetoacetate in EI-MS provides a unique fingerprint for its identification. The molecular ion and key fragment ions for both the unlabeled and the 13C4-labeled compound are presented below. The mass spectrum for unlabeled methyl acetoacetate is available in the NIST WebBook.[5][6]

| Fragment Ion | Unlabeled Methyl Acetoacetate (m/z) | This compound (Predicted m/z) |

| [M]⁺ | 116 | 120 |

| [M - OCH₃]⁺ | 85 | 88 |

| [CH₃CO]⁺ | 43 | 44 |

| [CH₃OCO]⁺ | 59 | 60 |

| [COCH₂CO]⁺ | 70 | 72 |

Note: The predicted m/z values for this compound are based on the four 13C atoms in the acetylacetate backbone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is widely used for quantitative analysis in complex matrices. It involves the use of a triple quadrupole mass spectrometer, which allows for the selection of a specific precursor ion, its fragmentation in a collision cell, and the detection of a specific product ion. This process is known as Multiple Reaction Monitoring (MRM) and provides excellent specificity.[7][8]

For the analysis of methyl acetoacetate, the precursor ion would be the protonated molecule [M+H]⁺. The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard allows for their simultaneous and accurate quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example |

| Methyl Acetoacetate | 117 | 85 |

| This compound | 121 | 88 |

Note: The specific product ions would need to be optimized based on experimental fragmentation data.

Experimental Workflow

A generalized experimental workflow for the quantitative analysis of methyl acetoacetate using this compound as an internal standard is depicted below.

Caption: General workflow for quantitative analysis.

Application in Metabolic Flux Analysis

This compound is a valuable tool in metabolic flux analysis, a technique used to study the flow of atoms through metabolic pathways. Acetyl-CoA is a central metabolite that links glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. By introducing a 13C-labeled precursor, such as 13C-glucose, into a biological system, the incorporation of the 13C label into acetyl-CoA and downstream metabolites can be traced.

The diagram below illustrates the flow of 13C from glucose to acetyl-CoA and its entry into the TCA cycle. The analysis of the isotopic enrichment of acetyl-CoA, often after derivatization to a more stable compound like methyl acetoacetate, provides insights into the activity of these key metabolic pathways.

Caption: Tracing 13C from glucose to acetyl-CoA.

Conclusion

The use of this compound as an internal standard in mass spectrometry provides a robust and reliable method for the accurate quantification of methyl acetoacetate. This technical guide has outlined the fundamental principles of GC-MS and LC-MS/MS analysis, presented the expected fragmentation patterns, and illustrated the application of this methodology in the important field of metabolic flux analysis. For researchers in drug development and various scientific disciplines, the precise data obtained through this approach is invaluable for understanding metabolic pathways and the pharmacokinetics of related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts: CHANNELING OF ACETYL-CoA FROM PYRUVATE DEHYDROGENASE TO CARNITINE ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. Methyl acetoacetate [webbook.nist.gov]

- 6. Methyl acetoacetate [webbook.nist.gov]

- 7. forensicrti.org [forensicrti.org]

- 8. uab.edu [uab.edu]

Stability and Storage of Methyl Acetylacetate-¹³C₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl acetylacetate-¹³C₄, an isotopically labeled compound crucial for various biochemical studies and as an internal standard in quantitative analysis.[1][2] Due to the limited availability of specific stability data for the ¹³C₄-labeled variant, this document combines information on the unlabeled compound with best practices for handling isotopically labeled molecules to ensure its integrity and longevity.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintain the chemical and isotopic purity of Methyl acetylacetate-¹³C₄. The primary concerns for its stability are hydrolysis and potential degradation influenced by environmental factors.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[1] Refer to the Certificate of Analysis for any specific lot variations. | Provides a stable environment, minimizing degradation kinetics. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture, which can cause hydrolysis of the ester. |

| Light | Store in a dark place.[3] | Protects the compound from potential light-induced degradation. |

| pH | Avoid contact with strong aqueous acids and bases.[4] | The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The hydrolysis half-life of methyl acetoacetate (B1235776) at a neutral pH of 7 is approximately 14 days.[5] |

Chemical Properties and Potential Degradation

Methyl acetylacetate-¹³C₄ shares its fundamental chemical properties with the unlabeled Methyl acetoacetate. It is a colorless liquid that is slightly soluble in water.[5][6] The primary degradation pathway of concern is the hydrolysis of the methyl ester group to form acetoacetic acid-¹³C₄ and methanol. Acetoacetic acid itself is unstable and can further decompose into acetone-¹³C₃ and carbon dioxide.

A logical workflow for ensuring the stability of Methyl acetylacetate-¹³C₄ is outlined below:

Caption: Logical workflow for maintaining the stability of Methyl acetylacetate-¹³C₄.

Experimental Protocols: Best Practices for Handling

General Handling:

-

Equilibration: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation of moisture inside.

-

Inert Gas: When aliquoting, use a dry, inert gas (e.g., nitrogen or argon) to flush the headspace of the original container before resealing.

-

Cross-Contamination: Use clean, dry glassware and syringes to avoid introducing contaminants that could catalyze degradation.

Preparation of Stock Solutions:

-

Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions.

-

Storage of Solutions: Store stock solutions at or below the recommended temperature for the neat material. Protect from light.

-

Short-Term Use: For daily use, prepare smaller, working solutions from the main stock to minimize repeated opening and closing of the primary container.

The relationship between proper handling and experimental success can be visualized as follows:

Caption: Workflow from proper handling to reliable experimental outcomes.

Isotopic Stability

For ¹³C-labeled compounds, isotopic exchange is generally not a concern under standard storage and handling conditions, unlike for deuterium-labeled compounds where back-exchange with protic solvents can be an issue.[7] The stability of the carbon skeleton of the molecule is the primary determinant of the isotopic stability of Methyl acetylacetate-¹³C₄. Therefore, preventing chemical degradation is key to maintaining its isotopic integrity.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of Methyl acetylacetate-¹³C₄, leading to more accurate and reproducible experimental results. Always refer to the supplier's Certificate of Analysis for lot-specific storage information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4949-44-4|Ethyl 3-oxopentanoate|BLD Pharm [bldpharm.com]

- 4. METHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]

- 5. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl acetoacetate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

The Metabolic Journey of Intravenously Administered Methyl Acetylacetate-13C4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of intravenously administered Methyl acetylacetate-13C4. This isotopically labeled compound serves as a valuable tracer for probing ketone body metabolism and its intersection with central carbon metabolism. Upon intravenous injection, this compound undergoes rapid hydrolysis by ubiquitous esterases, yielding 13C4-labeled acetoacetate (B1235776) and unlabeled methanol. The resulting 13C4-acetoacetate is then distributed throughout the body and enters key metabolic pathways, including ketolysis and the tricarboxylic acid (TCA) cycle. This document details the experimental protocols for in vivo tracer studies, presents available quantitative data on the kinetics and tissue distribution of the 13C label, and visualizes the involved metabolic pathways and experimental workflows.

Introduction

Ketone bodies, primarily acetoacetate and β-hydroxybutyrate, are crucial alternative energy sources for extrahepatic tissues, especially the brain, heart, and skeletal muscle, during periods of fasting, prolonged exercise, or in pathological states such as diabetes.[1] Understanding the dynamics of ketone body metabolism is therefore of significant interest in various fields of biomedical research. This compound is a stable isotope-labeled tracer designed to investigate these metabolic pathways. The 13C labeling allows for the precise tracking of the carbon skeleton of acetoacetate as it is transported, taken up by tissues, and metabolized.

This guide will first address the immediate fate of the administered compound, its hydrolysis, followed by a detailed exploration of the metabolic pathways the resulting 13C4-acetoacetate undertakes.

Initial Hydrolysis of this compound

Upon intravenous administration, this compound is rapidly hydrolyzed by carboxylesterases present in the blood and various tissues, most notably the liver.[2] This enzymatic action cleaves the ester bond, releasing 13C4-labeled acetoacetate and unlabeled methanol. This initial step is crucial as it is the 13C4-acetoacetate that serves as the primary metabolic tracer.

dot

Metabolic Pathways of Acetoacetate-13C4

Once formed, 13C4-acetoacetate is transported via the bloodstream to various tissues where it can be utilized. The primary metabolic fates include:

-

Interconversion with β-hydroxybutyrate-13C4: In the mitochondrial matrix, 13C4-acetoacetate can be reversibly reduced to 13C4-β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase. This reaction is dependent on the mitochondrial NADH/NAD+ ratio.

-

Conversion to Acetyl-CoA-13C2: In extrahepatic tissues, 13C4-acetoacetate is activated to 13C4-acetoacetyl-CoA by succinyl-CoA:3-ketoacid-CoA transferase (SCOT). Subsequently, acetoacetyl-CoA thiolase cleaves 13C4-acetoacetyl-CoA into two molecules of 13C2-acetyl-CoA.[3]

-

Entry into the Tricarboxylic Acid (TCA) Cycle: The resulting 13C2-acetyl-CoA molecules can then enter the TCA cycle by condensing with oxaloacetate to form 13C-labeled citrate. The 13C label is then distributed throughout the TCA cycle intermediates.[1]

dot

Experimental Protocols

The following protocols are synthesized from established methods for intravenous tracer studies in rodents and can be adapted for experiments with this compound.[4]

Animal Preparation and Tracer Administration

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be acclimated for at least one week prior to the experiment.

-

Fasting: For studies on ketone metabolism, animals are typically fasted overnight (12-16 hours) to induce a mild state of ketosis.

-

Catheterization: For continuous infusion or repeated bolus injections, a catheter can be surgically implanted in the jugular or femoral vein. For single bolus injections, the tail vein is often used.

-

Tracer Preparation: this compound should be dissolved in a sterile, pyrogen-free saline solution to the desired concentration.

-

Administration: The tracer can be administered as a single intravenous bolus injection or as a primed-continuous infusion to achieve steady-state labeling. A typical bolus dose for a 13C-labeled ketone body precursor in rats is in the range of 0.2-0.3 mmol/kg.[5]

Sample Collection and Processing

-

Blood Sampling: Blood samples (50-100 µL) can be collected from the tail vein or a catheter at multiple time points (e.g., 2, 5, 10, 15, 30, 60, and 90 minutes) post-injection into EDTA-coated tubes.

-

Tissue Harvesting: At the desired endpoint, animals are euthanized, and tissues of interest (e.g., liver, brain, heart, kidney, skeletal muscle) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.[4]

-

Metabolite Extraction: Polar metabolites are extracted from plasma and homogenized tissues using a cold solvent mixture, typically methanol:chloroform:water.

Analytical Methods

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the concentration and 13C enrichment of acetoacetate, β-hydroxybutyrate, and TCA cycle intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy can be used to analyze the positional isotopomers of metabolites, providing more detailed information about metabolic pathways.

dot

Quantitative Data

The following tables summarize quantitative data on the kinetics and tissue distribution of 13C-labeled ketone bodies from various studies. It is important to note that experimental conditions such as animal model, tracer, and nutritional state can influence the results.

Table 1: Plasma Kinetics of 13C-Acetoacetate and its Metabolites in Rats following Intravenous Infusion of [3-13C]acetoacetate

| Time (min) | 13C-Acetoacetate (% of Total Acetoacetate) | 13C-β-hydroxybutyrate (% of Total β-hydroxybutyrate) | 13C-Glutamate (% of Total Glutamate in Heart) |

| 1 | ~85 | ~15 | ~2 |

| 5 | ~40 | ~35 | ~5 |

| 10 | ~20 | ~30 | ~6 |

| 30 | <10 | ~15 | ~5 |

| 60 | <5 | <10 | ~4 |

Data synthesized from hyperpolarized 13C MRS studies in rats, showing rapid turnover and metabolism.[5][6]

Table 2: Relative Tissue Uptake and Metabolism of 13C-Acetoacetate in Rats

| Tissue | Relative 13C-Acetoacetate Uptake (Arbitrary Units) | Primary 13C-Labeled Metabolites Observed |

| Heart | High | β-hydroxybutyrate, Acetylcarnitine, Glutamate, Citrate |

| Kidney | High | β-hydroxybutyrate, Acetylcarnitine, Glutamate |

| Brain | Moderate | β-hydroxybutyrate, Glutamate, Glutamine |

| Liver | Moderate | β-hydroxybutyrate |

This table provides a qualitative summary of tissue-specific metabolism of acetoacetate based on several in vivo studies in rats.[5][7][8] The liver does not significantly utilize ketone bodies for energy but does facilitate their interconversion.[1]

Table 3: Turnover Rates of Ketone Bodies in Rats in Different Metabolic States

| Metabolic State | Total Ketone Body Turnover Rate (µmol/min/100g body weight) |

| Normal (Fed) | 1.5 - 2.0 |

| Fasted (24h) | 4.0 - 5.0 |

| Diabetic | 10.0 - 12.0 |

Data adapted from studies using radiolabeled tracers, demonstrating the impact of metabolic state on ketone body kinetics.

Conclusion

Intravenously administered this compound serves as an effective precursor for the in vivo delivery of 13C4-acetoacetate, a key tracer for studying ketone body metabolism. The rapid hydrolysis of the methyl ester in the bloodstream makes the labeled acetoacetate readily available for transport to and utilization by various tissues. The subsequent metabolic fate of 13C4-acetoacetate, including its interconversion with β-hydroxybutyrate and its entry into the TCA cycle, can be effectively traced using mass spectrometry and NMR spectroscopy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at elucidating the role of ketone body metabolism in health and disease. Further research is warranted to provide a more comprehensive quantitative picture of the tissue-specific distribution and metabolic fluxes of acetoacetate under various physiological and pathological conditions.

References

- 1. Ketone bodies - Wikipedia [en.wikipedia.org]

- 2. pure.au.dk [pure.au.dk]

- 3. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A new hyperpolarized 13C ketone body probe reveals an increase in acetoacetate utilization in the diabetic rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct assessment of renal mitochondrial redox state using hyperpolarized 13C-acetoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cds.ismrm.org [cds.ismrm.org]

Methyl Acetylacetate-13C4 as a Tracer in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, Methyl acetylacetate-13C4 is emerging as a valuable probe for investigating ketone body metabolism, fatty acid synthesis, and central carbon metabolism. Upon cellular uptake, it is readily hydrolyzed to acetoacetate-13C4, a key ketone body, which is subsequently metabolized, introducing the 13C label into various downstream metabolic pathways. This guide provides a comprehensive overview of the application of this compound as a metabolic tracer, detailing its metabolic fate, experimental protocols, and data interpretation.

Metabolic Fate of this compound

This compound serves as a precursor to 13C-labeled acetoacetate. Once inside the cell, the ester bond is cleaved, releasing acetoacetate-13C4. Acetoacetate is a central metabolite in ketone body metabolism and can follow several key pathways:

-

Conversion to β-Hydroxybutyrate: Acetoacetate can be reversibly converted to β-hydroxybutyrate, another major ketone body. This reaction is catalyzed by β-hydroxybutyrate dehydrogenase.

-

Formation of Acetyl-CoA: Acetoacetate can be converted to acetoacetyl-CoA and subsequently cleaved to two molecules of acetyl-CoA. This reaction, catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT) and thiolase, allows the carbon skeleton of ketone bodies to enter central carbon metabolism.

-

Entry into the Krebs Cycle: The acetyl-CoA derived from acetoacetate-13C4 can enter the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), leading to the labeling of Krebs cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate.

-

Fatty Acid Synthesis: The acetyl-CoA generated from acetoacetate-13C4 can be used as a precursor for de novo fatty acid synthesis. This makes this compound a useful tracer for studying lipogenesis.

The distribution of the 13C label among these metabolites provides a quantitative measure of the relative activities of these pathways.

Key Metabolic Pathways

The following diagrams illustrate the central metabolic pathways traced by this compound.

Experimental Protocols

A generalized workflow for a tracer experiment using this compound is outlined below. The specific details may need to be optimized for the biological system under investigation.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Labeling Medium: Prepare a defined culture medium containing a known concentration of this compound. The concentration will depend on the cell type and the specific metabolic pathways being investigated.

-

Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined time. The incubation time should be sufficient to allow for the tracer to be incorporated into the metabolites of interest and reach a steady state of labeling.

2. Quenching Metabolism:

-

To accurately capture the metabolic state of the cells, it is crucial to rapidly halt all enzymatic activity.

-

For Adherent Cells: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as liquid nitrogen or ice-cold methanol, to the culture plate.

-

For Suspension Cells: Rapidly centrifuge the cell suspension at a low temperature. Discard the supernatant and resuspend the cell pellet in a quenching solution.

3. Metabolite Extraction:

-

A common method for extracting polar metabolites is a two-phase liquid-liquid extraction.

-

Add a mixture of methanol, water, and chloroform (B151607) to the quenched cells.

-

After vigorous mixing and centrifugation, the polar metabolites will be in the upper aqueous phase, while lipids will be in the lower organic phase.

-

Carefully collect the aqueous phase for the analysis of central carbon metabolism intermediates.

4. Sample Preparation for Analysis:

-

For Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extracted polar metabolites are often non-volatile and require chemical derivatization to increase their volatility.

-

A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives.

-

-

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample preparation for NMR is generally simpler and non-destructive.

-

The dried metabolite extracts are resuspended in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification.

-

5. Analytical Measurement:

-

GC-MS: This technique is widely used for 13C-metabolic flux analysis due to its high sensitivity and resolution. The derivatized metabolites are separated by gas chromatography and then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution.

-

NMR: ¹H and ¹³C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite. While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.

Data Presentation and Interpretation

The primary data obtained from a 13C tracer experiment is the mass isotopomer distribution (MID) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue of a metabolite. This data can be used to calculate the fractional enrichment of 13C in each metabolite pool and to perform metabolic flux analysis (MFA).

Quantitative Data Summary

The following tables provide an example of how quantitative data from a this compound tracer experiment can be presented. The values are illustrative and will vary depending on the experimental conditions.

Table 1: Isotopic Enrichment in Krebs Cycle Intermediates

| Metabolite | Fractional Enrichment (%) |

| Citrate | 35.2 ± 3.1 |

| α-Ketoglutarate | 28.9 ± 2.5 |

| Succinate | 25.4 ± 2.2 |

| Fumarate | 26.1 ± 2.3 |

| Malate | 30.5 ± 2.8 |

Table 2: Relative Metabolic Fluxes

| Metabolic Flux | Relative Flux Rate (normalized to Acetoacetate uptake) |

| Acetoacetate -> Acetyl-CoA | 100 |

| Krebs Cycle Flux | 85.3 ± 7.9 |

| Fatty Acid Synthesis | 14.7 ± 1.8 |

Conclusion

This compound is a powerful tool for investigating cellular metabolism. By tracing the incorporation of its 13C atoms into downstream metabolites, researchers can gain valuable insights into the activities of key metabolic pathways, including ketone body metabolism, the Krebs cycle, and fatty acid synthesis. The detailed protocols and data interpretation guidelines presented in this technical guide provide a solid foundation for designing and executing successful metabolic tracer studies using this compound. As with any tracer study, careful experimental design and rigorous data analysis are paramount for obtaining accurate and meaningful results.

The Foundational Role of 13C-Labeled Acetoacetate Esters in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (13C) has become an indispensable tool in the study of metabolic pathways, offering a non-radioactive and powerful method to trace the fate of metabolites in vivo and in vitro. Among the various labeled compounds, 13C-labeled acetoacetate (B1235776) esters have emerged as critical probes for investigating ketone body metabolism, a central process in energy homeostasis that is implicated in a wide range of physiological and pathological states, including diabetes, neurological disorders, and cancer. This technical guide provides an in-depth overview of the foundational studies on 13C-labeled acetoacetate esters, detailing their synthesis, experimental applications, and the valuable insights they have provided into cellular and systemic metabolism.

Synthesis of 13C-Labeled Acetoacetate Esters

The cornerstone of metabolic tracing studies is the availability of high-purity, isotopically labeled compounds. The synthesis of 13C-labeled ethyl acetoacetate is typically achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] By utilizing 13C-labeled ethyl acetate (B1210297) as the starting material, the carbon-13 isotopes can be incorporated at specific positions within the ethyl acetoacetate molecule.

Experimental Protocol: Synthesis of [1,3-13C2] Ethyl Acetoacetate via Claisen Condensation

This protocol is adapted from the classic Claisen condensation procedure for the synthesis of ethyl acetoacetate.[1][2]

Materials:

-

[1,2-13C2] Ethyl acetate (isotopically enriched)

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

[1,2-13C2] Ethyl acetate is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

After the addition is complete, the mixture is gently refluxed for several hours to drive the condensation reaction to completion.

-

The reaction mixture is then cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the excess base and quench the reaction.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude [1,3-13C2] ethyl acetoacetate is purified by fractional distillation under reduced pressure.

Yields: The yields for this type of synthesis can vary, but with careful execution, yields in the range of 70-80% can be expected.

Metabolic Tracing with 13C-Labeled Acetoacetate Esters: Experimental Design and Protocols

13C-labeled acetoacetate esters are powerful tools for metabolic flux analysis, allowing researchers to quantify the rates of production, utilization, and interconversion of ketone bodies.

Experimental Protocol: In Vivo Ketone Body Kinetics using Primed-Continuous Infusion

This protocol describes a common method for studying ketone body kinetics in vivo using a primed-continuous infusion of a 13C-labeled tracer.

Materials:

-

Sterile, pyrogen-free solution of 13C-labeled acetoacetate (e.g., [3,4-13C2]acetoacetate)

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Materials for plasma/serum separation and storage (-80°C)

Procedure:

-

Subject Preparation: The subject is typically fasted overnight to induce a state of mild ketosis.

-

Catheter Placement: Two intravenous catheters are placed, one for the infusion of the tracer and the other for blood sampling.

-

Priming Dose: A priming bolus of the 13C-labeled acetoacetate solution is administered to rapidly achieve isotopic steady-state in the blood.

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer is started and maintained at a constant rate for the duration of the study (e.g., 2-3 hours).

-

Blood Sampling: Blood samples are collected at regular intervals before and during the infusion to measure plasma concentrations and isotopic enrichment of acetoacetate and other metabolites.

-

Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

Analytical Methods for 13C-Labeled Metabolite Analysis

The accurate quantification of isotopic enrichment is crucial for interpreting the data from metabolic tracing studies. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical techniques employed.

GC-MS Analysis of 13C-Labeled Ketone Bodies

GC-MS is a highly sensitive and specific method for measuring the isotopic enrichment of metabolites.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization: Plasma samples are thawed, and proteins are precipitated. The supernatant containing the ketone bodies is collected. For GC-MS analysis, the ketone bodies are often derivatized to increase their volatility and thermal stability.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the GC column.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). By monitoring the specific m/z values for the unlabeled (M+0) and 13C-labeled (e.g., M+2) forms of the metabolite, the isotopic enrichment can be precisely calculated.

NMR Spectroscopy for 13C-Metabolite Analysis

NMR spectroscopy provides detailed information about the position of the 13C label within a molecule, which can be invaluable for elucidating metabolic pathways.

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: Tissue or cell extracts are prepared to isolate the metabolites of interest. The samples are then dissolved in a suitable deuterated solvent for NMR analysis.

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A 13C NMR spectrum is acquired, which shows signals corresponding to the different carbon atoms in the molecules present in the sample. The chemical shift of each signal provides information about the chemical environment of the carbon atom.

-

Data Analysis: The relative intensities of the signals from the 13C-labeled and unlabeled positions are used to determine the isotopic enrichment. Advanced NMR techniques, such as 1H-[13C] heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond coherence (HMBC), can be used to further elucidate the labeling patterns.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from foundational studies that have utilized 13C-labeled acetoacetate esters to investigate ketone body metabolism.

| Parameter | Value | Study Context | Reference |

| Total Ketone Body Appearance Rate | 3.74 µmol/kg/min | Post-absorptive state in humans using [3,4-13C2]acetoacetate | (Féry et al., 1990) |

| Acetoacetate Turnover Rate | 14.5 - 20.5 µmol/min | In children after a 13-22 hour fast | (Bougnères et al., 1986) |

| Contribution of Ketone Bodies to Brain TCA Cycle | ~20% | During fasting-induced ketosis in rats | (Deelchand et al., 2009) |

| Metabolite | Isotopic Enrichment (%) | Condition | Reference |

| Plasma Acetoacetate | 5-10% | During continuous infusion of [3,4-13C2]acetoacetate in humans | (Féry et al., 1990) |

| Brain Glutamate (from 13C-Acetoacetate) | 15-25% | After infusion of [2,4-13C2]3-hydroxybutyrate in rats | (Deelchand et al., 2009) |

Signaling Pathways and Logical Relationships

The metabolism of acetoacetate and other ketone bodies is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and survival. 13C tracer studies have been instrumental in elucidating these connections.

Ketone Body Metabolism and the AMPK/mTOR Signaling Network

Ketone bodies, and their precursor acetate, can influence the activity of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR), two master regulators of cellular metabolism.[3][4][5]

Figure 1: Ketone body metabolism intersects with the AMPK and mTOR signaling pathways.

Experimental Workflow for 13C Metabolic Flux Analysis

The overall workflow for a typical metabolic flux analysis experiment using 13C-labeled acetoacetate is a multi-step process that requires careful planning and execution.

References

- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. youtube.com [youtube.com]

- 3. medium.com [medium.com]

- 4. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using Methyl Acetylacetate-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identifying key pathways and their contributions to cellular processes. This is particularly crucial in fields like cancer research and drug development, where metabolic reprogramming is a hallmark of disease and a target for therapeutic intervention.

Methyl acetylacetate-¹³C₄ is a stable isotope-labeled tracer that serves as a valuable tool for probing specific metabolic pathways, particularly those involved in ketogenesis, cholesterol synthesis, and fatty acid metabolism. As a derivative of acetoacetate (B1235776), a ketone body, it provides a direct means to investigate the utilization of ketone bodies as an energy source and as a precursor for anabolic processes. These pathways are of significant interest in various pathological conditions, including cancer, metabolic syndrome, and neurological disorders.

This document provides detailed application notes and experimental protocols for the use of Methyl acetylacetate-¹³C₄ in metabolic flux analysis, intended for researchers, scientists, and professionals in drug development.

Principle of the Method

Methyl acetylacetate-¹³C₄ is a methyl ester of acetoacetate with all four carbon atoms labeled with the stable isotope ¹³C. Upon entering the cell, it is presumed that cellular esterases cleave the methyl group, releasing ¹³C₄-acetoacetate into the cytoplasm. This labeled acetoacetate can then enter several key metabolic pathways:

-

Ketolysis: In the mitochondria, ¹³C₄-acetoacetate can be converted to two molecules of [2,2-¹³C₂]acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and associated amino acids.

-

Cytosolic Acetoacetyl-CoA Synthesis: In the cytosol, ¹³C₄-acetoacetate can be activated to ¹³C₄-acetoacetyl-CoA by acetoacetyl-CoA synthetase. This is a key step for its utilization in anabolic pathways.

-

Cholesterol and Fatty Acid Synthesis: The ¹³C₄-acetoacetyl-CoA generated in the cytosol serves as a building block for the synthesis of cholesterol and fatty acids. By tracing the incorporation of ¹³C into these lipids, the rate of their de novo synthesis from ketone bodies can be quantified.

By measuring the mass isotopologue distribution (MID) of downstream metabolites using mass spectrometry (MS), the contribution of methyl acetylacetate to these pathways can be determined, providing a quantitative measure of metabolic fluxes.

Applications

The use of Methyl acetylacetate-¹³C₄ in metabolic flux analysis has several important applications:

-

Cancer Metabolism Research: Many cancer cells exhibit altered metabolism, including an increased reliance on ketone bodies as an energy source and for biosynthesis. Tracing the metabolism of Methyl acetylacetate-¹³C₄ can help to understand the role of ketolysis and lipogenesis in tumor growth and survival, potentially identifying novel therapeutic targets.

-

Neurobiology and Neurological Disorders: The brain can utilize ketone bodies as an alternative fuel source to glucose, particularly during periods of fasting or in pathological conditions. MFA with Methyl acetylacetate-¹³C₄ can provide insights into brain energy metabolism and its alterations in diseases like Alzheimer's, Parkinson's, and epilepsy.

-

Metabolic Syndrome and Diabetes: Dysregulation of ketone body and lipid metabolism is a hallmark of metabolic syndrome and type 2 diabetes. This tracer can be used to study the metabolic fate of ketone bodies and their contribution to dyslipidemia and insulin (B600854) resistance.

-

Drug Development: For drugs targeting metabolic pathways, Methyl acetylacetate-¹³C₄ can be used as a tool to assess their mechanism of action and efficacy in modulating ketone body utilization, cholesterol synthesis, or fatty acid metabolism.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with Methyl acetylacetate-¹³C₄.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Methyl acetylacetate-¹³C₄

-

Solvent for Methyl acetylacetate-¹³C₄ (e.g., DMSO, ethanol)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow for 24 hours.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the basal medium with dialyzed FBS and antibiotics. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled ketone bodies and other small molecules.

-

Preparation of Tracer Stock Solution: Prepare a stock solution of Methyl acetylacetate-¹³C₄ in a suitable solvent at a high concentration (e.g., 100 mM).

-

Labeling: Remove the growth medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed labeling medium containing the desired final concentration of Methyl acetylacetate-¹³C₄ (typically in the range of 10-100 µM, but should be optimized for the specific cell line and experimental goals).

-

Incubation: Incubate the cells with the labeling medium for a specific period. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest. This typically ranges from 6 to 24 hours, and it is recommended to perform a time-course experiment to determine the optimal labeling duration.

-

Harvesting: After the incubation period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube. The volume of the extraction solvent should be adjusted based on the number of cells.

-

Sample Processing: Vortex the cell lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at maximum speed for 10 minutes at 4°C. Collect the supernatant containing the metabolites and store at -80°C until analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of Labeled Lipids

This protocol details the derivatization of fatty acids and cholesterol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Metabolite extract from Protocol 1

-

Internal standards (e.g., deuterated fatty acids and cholesterol)

-

Methanolic HCl (for fatty acid methylation)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for cholesterol silylation)

-

GC-MS vials with inserts

Procedure:

-

Internal Standard Spiking: Add a known amount of internal standards to the metabolite extract to allow for accurate quantification.

-

Fatty Acid Methylation: a. Dry a portion of the metabolite extract under a stream of nitrogen gas. b. Add 500 µL of 2% methanolic HCl and incubate at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs). c. After cooling to room temperature, add 500 µL of water and 1 mL of hexane. Vortex vigorously to extract the FAMEs into the hexane layer. d. Transfer the upper hexane layer to a new tube. Repeat the extraction with another 1 mL of hexane and combine the hexane layers. e. Evaporate the hexane under a stream of nitrogen gas and resuspend the FAMEs in a small volume of hexane for GC-MS analysis.

-

Cholesterol Silylation: a. Dry another portion of the metabolite extract under a stream of nitrogen gas. b. Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. c. Incubate at 70°C for 30 minutes to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative. d. Evaporate the solvent under a stream of nitrogen gas and resuspend the derivatized cholesterol in hexane for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized samples into the GC-MS system. The GC separation conditions and MS acquisition parameters should be optimized for the specific analytes of interest.

Protocol 3: Mass Spectrometry Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

GC-MS Parameters (Example for FAMEs and TMS-Cholesterol):

-

Column: A suitable capillary column for lipid analysis (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) at a suitable rate to achieve good separation of the analytes.

-

Ion Source: Electron Ionization (EI).

-